molecular formula C16H19N3O2 B13929085 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate CAS No. 75240-12-9

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate

Cat. No.: B13929085
CAS No.: 75240-12-9
M. Wt: 285.34 g/mol
InChI Key: IEELFTAEUUSYMF-UHFFFAOYSA-N
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Description

3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

Preparation Methods

The synthesis of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate involves several steps. One common method includes the use of hypervalent iodine reagents for sterically hindered amination and the Larock annulation for constructing the indole ring system . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate can be compared with other indole derivatives, such as:

The uniqueness of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

75240-12-9

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

acetic acid;1-propyl-5H-pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C14H15N3.C2H4O2/c1-2-5-11-14-9-6-3-4-7-10(9)16-12(14)8-13(15)17-11;1-2(3)4/h3-4,6-8,16H,2,5H2,1H3,(H2,15,17);1H3,(H,3,4)

InChI Key

IEELFTAEUUSYMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O

Origin of Product

United States

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